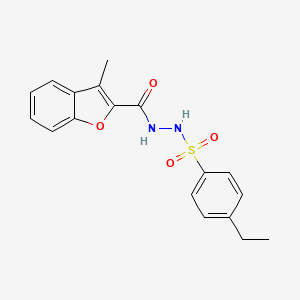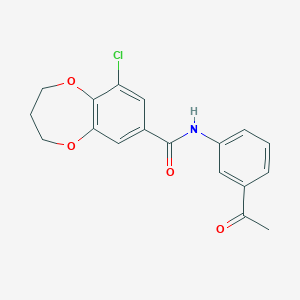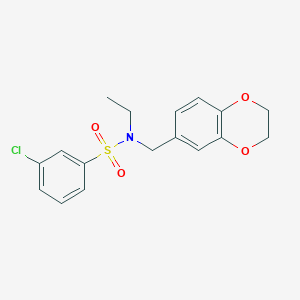![molecular formula C22H21ClN4O B7682887 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide](/img/structure/B7682887.png)
1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AG490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide is a potent inhibitor of the JAK/STAT signaling pathway, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The JAK/STAT pathway is activated by cytokines and growth factors, and dysregulation of this pathway has been implicated in many diseases, including cancer and autoimmune disorders. 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide specifically inhibits the JAK2 tyrosine kinase, which is a key component of the JAK/STAT pathway. By inhibiting JAK2, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide prevents the activation of downstream signaling molecules, including STATs, which ultimately leads to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been found to inhibit cell growth and induce apoptosis. In addition, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for tumor growth and metastasis. In autoimmune disorders, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been found to have anti-inflammatory and immunomodulatory effects, which can help to reduce the symptoms of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has several advantages for lab experiments. It is a highly potent and specific inhibitor of the JAK2 tyrosine kinase, making it a useful tool for studying the JAK/STAT signaling pathway. In addition, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide is relatively easy to synthesize and can be obtained in large quantities. However, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide also has some limitations. It has been found to have some off-target effects, which can complicate the interpretation of experimental results. In addition, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide. One area of interest is the development of more potent and specific JAK2 inhibitors, which could have greater therapeutic potential. Another area of research is the development of combination therapies that target multiple components of the JAK/STAT pathway, which could have synergistic effects. Finally, there is interest in exploring the potential of 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide and other JAK/STAT inhibitors in the treatment of other diseases, such as fibrosis and cardiovascular disease.
Métodos De Síntesis
1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid with 2-(1H-indol-3-yl)ethylamine and chloroacetyl chloride to yield the intermediate compound, which is then reacted with 4-aminobenzamide to give the final product, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. The JAK/STAT signaling pathway is known to be dysregulated in many cancers, and 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been found to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c1-15-20(21(23)27(26-15)14-16-7-3-2-4-8-16)22(28)24-12-11-17-13-25-19-10-6-5-9-18(17)19/h2-10,13,25H,11-12,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPKJZWPKPFRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NCCC2=CNC3=CC=CC=C32)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)

![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)

![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)



![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)
![N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide](/img/structure/B7682858.png)
![N-(3-fluorophenyl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7682866.png)


![2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7682900.png)